
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride has been studied in the context of chemical synthesis. Sedova and Shkurko (1995) explored the amination of 6-chloro-2-arylquinazolines, leading to the production of similar compounds through a process involving the reduction of nitrophenyl-quinazoline (Sedova & Shkurko, 1995). Similarly, the synthesis of 6-aminoquinazolin-4(3H)-one derivatives has been studied by El‐Brollosy et al. (2003), demonstrating the chemical pathways to create related quinazoline compounds (El‐Brollosy et al., 2003).
Biological and Medicinal Applications
- The quinazoline derivatives have been examined for their biological activities. For instance, Sirisoma et al. (2009) studied N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to this compound, for its apoptosis-inducing properties and anticancer potential, noting its efficacy in various cancer models (Sirisoma et al., 2009). Additionally, Gangjee et al. (2008) synthesized N9-substituted 2,4-diaminoquinazolines, closely related to N-(2-aminoethyl)-6-nitroquinazolin-4-amine, evaluating their inhibitors for pneumocystis carinii and toxoplasma gondii dihydrofolate reductase, thus highlighting potential medical applications (Gangjee et al., 2008).
Antitumor and Antileishmanial Activities
- Research by Jin et al. (2005) on a series of 5-substituted-4-hydroxy-8-nitroquinazolines, which share structural similarities with this compound, indicated their potential as EGFR signaling-targeted inhibitors, with implications for antitumor activities (Jin et al., 2005). Saad et al. (2016) synthesized 4-Arylamino-6-nitroquinazolines and evaluated them for leishmanicidal activities, revealing significant antileishmanial activities in vitro, thus demonstrating potential applications in combating neglected diseases (Saad et al., 2016).
Mecanismo De Acción
Mode of Action
It’s known that the compound can be used in the synthesis of various polymers for nucleic acid complexation and composite formation .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of polymers, which may interact with various biochemical pathways depending on their specific applications .
Result of Action
The compound is known to be used in the synthesis of polymers for nucleic acid complexation and composite formation , which suggests it may have effects at the molecular level.
Propiedades
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2.2ClH/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10;;/h1-2,5-6H,3-4,11H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMBYSYRSSVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
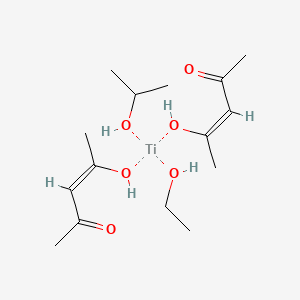
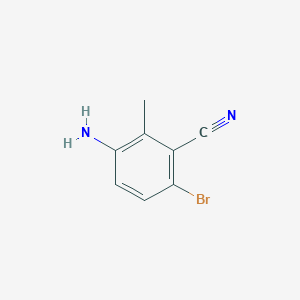
![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
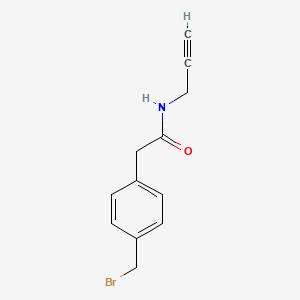
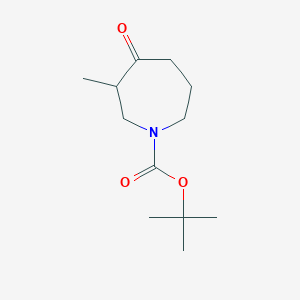
![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)
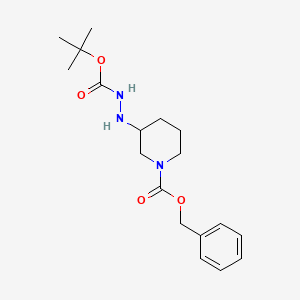

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
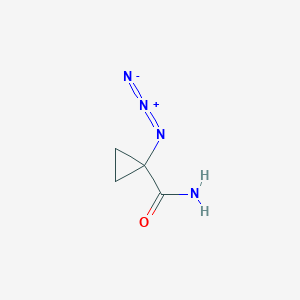
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)